Product packaging for Palonosetron Hydrochloride(Cat. No.:CAS No. 135729-62-3)

Palonosetron Hydrochloride

Cat. No.: B000487
CAS No.: 135729-62-3
M. Wt: 332.9 g/mol
InChI Key: OLDRWYVIKMSFFB-SSPJITILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palonosetron hydrochloride is a high-affinity, selective antagonist of the 5-HT3 receptor, distinguished by its long half-life and allosteric binding mechanism. This Research Use Only (RUO) product is essential for in vitro studies investigating serotonin signaling, particularly in neuropharmacology and oncology research. It is extensively utilized to model and screen antiemetic interventions for chemotherapy-induced nausea and vomiting (CINV). Our product is supplied as a high-purity compound, rigorously qualified for cell culture and biochemical assays to ensure reliable and reproducible results in your scientific investigations. Intended Use: For laboratory research applications only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Key Research Applications: • Investigation of 5-HT3 receptor function and signal transduction. • In vitro screening of novel antiemetic drug candidates. • Studies on neurotransmitter release and neuronal excitability. • Modeling neuropharmacological pathways related to emesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25ClN2O B000487 Palonosetron Hydrochloride CAS No. 135729-62-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-SSPJITILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046610
Record name Palonosetron hydrochloride
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Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

135729-62-3, 135729-61-2
Record name Palonosetron hydrochloride
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URL https://commonchemistry.cas.org/detail?cas_rn=135729-62-3
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Record name Palonosetron hydrochloride [USAN:JAN]
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Record name Palonosetron hydrochloride (Aloxi)
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Record name Palonosetron hydrochloride
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Record name 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)-
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Record name PALONOSETRON HYDROCHLORIDE
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Molecular and Receptor Pharmacology of Palonosetron Hydrochloride

Mechanism of Action at 5-HT3 Receptors

The primary mechanism of palonosetron (B1662849) involves the blockade of serotonin (B10506), a key neurotransmitter, at 5-HT3 receptors. patsnap.comwikipedia.org These receptors are ligand-gated ion channels and are prominently located on peripheral nerve terminals of the vagus nerve and centrally in the chemoreceptor trigger zone of the brain. patsnap.comdrugbank.compfizermedicalinformation.com The binding of serotonin to these receptors triggers a cascade of signals that culminates in the sensations of nausea and the act of vomiting. patsnap.com By competitively inhibiting serotonin's access to these receptors, palonosetron effectively interrupts this emetic reflex. amegroups.orgpatsnap.com

Specificity and Selectivity Profile

Palonosetron demonstrates a high degree of specificity and selectivity for the 5-HT3 receptor. drugbank.compfizermedicalinformation.com It possesses a strong binding affinity for this receptor type while exhibiting little to no significant affinity for other receptors, including other serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4), as well as alpha-1 adrenergic and mu-opioid receptors. amegroups.orgpfizermedicalinformation.com This high selectivity contributes to its targeted action. While some first-generation antagonists like ondansetron (B39145) may interact with other receptors, palonosetron's action is more focused on the 5-HT3 receptor. amegroups.org It is a highly selective competitive antagonist of the 5-HT3A receptor subtype. amegroups.org The chemical structure of palonosetron, a conformationally restricted analogue of granisetron (B54018), is a key determinant of its high affinity for the 5-HT3 receptor. acs.org

Receptor Binding Kinetics: High Affinity and Slow Dissociation Rate

A hallmark of palonosetron's pharmacology is its high binding affinity for the 5-HT3 receptor, which is reported to be more than 30-fold greater than that of first-generation antagonists. amegroups.orgtandfonline.com This strong binding is coupled with a notably slow dissociation rate from the receptor. nih.gov This kinetic profile means that palonosetron remains bound to the 5-HT3 receptor for an extended period, leading to a prolonged duration of action and sustained antiemetic effect. patsnap.comnih.gov This prolonged receptor inhibition is considered a key factor in its efficacy. nih.gov Studies have shown that the dissociation of palonosetron is ligand-dependent, with agonists inducing a slower dissociation rate compared to antagonists. nih.gov The half-life for agonist-induced dissociation can exceed 10 hours, which may contribute to its long-lasting therapeutic effects. nih.gov

Receptor SubtypeBinding Affinity (Kd)Reference
5-HT3A0.34 nM nih.gov
5-HT3AB0.15 nM nih.gov

This table displays the high binding affinity of palonosetron to different 5-HT3 receptor subtypes, as indicated by the low Kd values.

Allosteric Binding and Positive Cooperativity

Unlike first-generation 5-HT3 receptor antagonists that typically exhibit simple bimolecular competitive binding, palonosetron is distinguished by its allosteric binding and positive cooperativity. dovepress.comresearchgate.netnih.gov This means that palonosetron binds to a site on the 5-HT3 receptor that is different from the serotonin binding site (orthosteric site). researchgate.net This allosteric interaction positively influences the binding of other ligands and contributes to its unique pharmacological properties. dovepress.comresearchgate.net Scatchard and Hill plot analyses from binding isotherm studies have supported the concept of positive cooperativity for palonosetron, a characteristic not observed with granisetron and ondansetron. researchgate.netnih.gov This allosteric modulation accelerates the dissociation rate of other antagonists like granisetron and ondansetron from the receptor. researchgate.netnih.gov

Modulation of 5-HT3 Receptor Function

The unique binding characteristics of palonosetron lead to a profound and prolonged modulation of 5-HT3 receptor function. nih.govnih.gov Its slow dissociation and pseudo-irreversible antagonism result in long-term inhibition of the receptor's activity. nih.gov This persistent inhibition of receptor function has been observed even after the drug is no longer present in the surrounding environment. nih.govresearchgate.net For instance, cells pre-incubated with palonosetron showed substantial and lasting inhibition of calcium-ion influx, a measure of receptor function, which was not seen with granisetron or ondansetron under similar conditions. nih.gov There is also evidence to suggest that palonosetron may trigger the internalization of the 5-HT3 receptor, leading to a reduction in receptor density on the cell surface and further contributing to the prolonged inhibition of receptor function. tandfonline.comresearchgate.net

Neurophysiological Basis of Action in Emesis Pathways

The antiemetic effect of palonosetron is rooted in its ability to interrupt the neurophysiological pathways that trigger vomiting, particularly those initiated in the periphery.

Central 5-HT3 Receptor Antagonism in the Chemoreceptor Trigger Zone and Area Postrema

Palonosetron hydrochloride exerts its antiemetic effects by selectively antagonizing 5-hydroxytryptamine-3 (5-HT3) receptors. drugbank.comfda.gov These receptors are strategically located in key areas of the central nervous system involved in the vomiting reflex, specifically the chemoreceptor trigger zone (CTZ) and the area postrema. pfizermedicalinformation.com The CTZ, situated in the area postrema at the floor of the fourth ventricle, lies outside the blood-brain barrier, making it accessible to emetogenic substances circulating in the blood. nih.gov

Chemotherapeutic agents are known to induce nausea and vomiting by causing the release of serotonin from enterochromaffin cells in the small intestine. pfizermedicalinformation.comnih.gov This released serotonin then activates 5-HT3 receptors on vagal afferent nerves that project to the brainstem, as well as directly stimulating 5-HT3 receptors within the CTZ and area postrema. drugbank.comnih.gov Palonosetron competitively blocks the binding of serotonin to these central 5-HT3 receptors. drugbank.comnih.gov By inhibiting serotonin's activity in the CTZ and area postrema, palonosetron effectively suppresses the signaling cascade that leads to the sensation of nausea and the act of vomiting. drugbank.comcymitquimica.com

Inhibition of Visceral Afferent Stimulation of the Vomiting Center

In addition to its central actions, palonosetron also targets peripheral 5-HT3 receptors located on the nerve terminals of the vagus nerve. pfizermedicalinformation.comscienceopen.com These vagal afferent nerves are a primary communication pathway from the gastrointestinal (GI) tract to the vomiting center in the brainstem. drugbank.com The release of serotonin from enterochromaffin cells in the GI tract, triggered by stimuli such as chemotherapy, activates these peripheral 5-HT3 receptors. drugbank.com

This activation of vagal afferents transmits emetogenic signals to the vomiting center. drugbank.com Palonosetron's antagonism of these peripheral 5-HT3 receptors inhibits this visceral afferent stimulation. drugbank.comscienceopen.com This dual mechanism of action, involving both central and peripheral receptor blockade, contributes to its efficacy as an antiemetic. scienceopen.comresearchgate.net

Involvement in Serotonin Release Pathways from Enterochromaffin Cells

The primary trigger for the activation of the 5-HT3 receptor pathway in the context of chemotherapy-induced nausea and vomiting is the release of serotonin from enterochromaffin cells in the lining of the small intestine. pfizermedicalinformation.comhemonc.org Chemotherapeutic agents can cause damage to the GI tract, leading to the release of serotonin from these specialized cells. drugbank.com Palonosetron's mechanism is to block the receptors that this released serotonin would otherwise stimulate. nih.govhemonc.org While palonosetron does not directly inhibit the release of serotonin from enterochromaffin cells, its action is critically dependent on this physiological event. By blocking the 5-HT3 receptors, palonosetron effectively interrupts the emetic reflex arc initiated by this serotonin release. drugbank.comnih.gov

Comparative Receptor Pharmacology

Absence of Significant Affinity for Other Neurotransmitter Receptors

Palonosetron is characterized by its high selectivity for the 5-HT3 receptor. drugbank.comfda.gov Extensive in vitro studies have demonstrated that it has little to no significant affinity for other neurotransmitter receptors. fda.govpfizermedicalinformation.com These include other serotonin receptor subtypes (such as 5-HT1, 5-HT2, 5-HT4), as well as alpha-adrenergic, dopamine (B1211576), histamine, and muscarinic receptors. amegroups.org This high specificity minimizes the potential for off-target effects that could be associated with binding to other receptors. pfizermedicalinformation.com In contrast, some first-generation antagonists, like ondansetron, have been noted to bind to other receptors, such as 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors, although the clinical significance of this is not fully clear. amegroups.org Palonosetron's focused action on the 5-HT3 receptor underscores its targeted therapeutic mechanism. pfizermedicalinformation.comnih.gov

Pharmacokinetics of Palonosetron Hydrochloride

Metabolic Pathways

Palonosetron (B1662849) is eliminated from the body through both renal excretion and metabolic pathways. fda.gov Approximately 50% of a dose is metabolized to form two primary metabolites. fda.govpfizermedicalinformation.comfda.gov

Formation and Activity of Primary Metabolites (N-oxide-palonosetron, 6-S-hydroxy-palonosetron)

The two main metabolites of palonosetron are N-oxide-palonosetron and 6-S-hydroxy-palonosetron. fda.govpfizermedicalinformation.comfda.goveuropa.eu These metabolites have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, palonosetron, rendering them essentially inactive. fda.govpfizermedicalinformation.comeuropa.eueuropa.eueuropa.euaccord-healthcare.asia

Lack of Significant CYP Induction or Inhibition at Clinically Relevant Concentrations

Based on in vitro studies, palonosetron does not inhibit or induce cytochrome P450 isoenzymes at clinically relevant concentrations. europa.eueuropa.eueuropa.euhpra.ieaccord-healthcare.asia Specifically, it does not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, nor does it induce the activity of CYP1A2, CYP2D6, or CYP3A4/5. fda.govpfizermedicalinformation.comfda.govtga.gov.au This suggests a low potential for clinically significant drug-drug interactions. fda.govpfizermedicalinformation.comfda.govtga.gov.au

Elimination Characteristics

Palonosetron is eliminated from the body through a dual-route process involving both renal excretion and metabolism. europa.eueuropa.euaccord-healthcare.asia

Renal Excretion Proportions

Following a single intravenous dose, approximately 80% of the administered dose is recovered in the urine within 144 hours. pfizermedicalinformation.comfda.goveuropa.eueuropa.euaccord-healthcare.asiafda.govnih.gov Of this, about 40% is excreted as unchanged palonosetron. pfizermedicalinformation.comfda.goveuropa.eueuropa.euaccord-healthcare.asiafda.govnih.gov

Total Body Clearance Rates

In healthy individuals, the total body clearance of palonosetron has been reported to be approximately 160 ± 35 mL/h/kg and 173 ± 73 ml/min. fda.goveuropa.eueuropa.eu Renal clearance is approximately 53 ± 29 ml/min and 66.5 ± 18.2 mL/h/kg. fda.goveuropa.eueuropa.eu

Pharmacokinetic Parameters of Palonosetron Hydrochloride

Parameter Value
Metabolism
Primary Metabolizing Enzyme CYP2D6 pfizermedicalinformation.comeuropa.eueuropa.euwikipedia.orgeuropa.euhpra.ieaccord-healthcare.asia
Minor Metabolizing Enzymes CYP3A4, CYP1A2 pfizermedicalinformation.comeuropa.eueuropa.euwikipedia.orgeuropa.euhpra.ieaccord-healthcare.asia
Primary Metabolites N-oxide-palonosetron, 6-S-hydroxy-palonosetron fda.govpfizermedicalinformation.comfda.goveuropa.eu
Metabolite Activity <1% of palonosetron's 5-HT3 receptor antagonist activity fda.govpfizermedicalinformation.comeuropa.eueuropa.eueuropa.euaccord-healthcare.asia
Elimination
Total Urinary Recovery ~80% within 144 hours pfizermedicalinformation.comfda.goveuropa.eueuropa.euaccord-healthcare.asiafda.govnih.gov
Unchanged Drug in Urine ~40% of administered dose pfizermedicalinformation.comfda.goveuropa.eueuropa.euaccord-healthcare.asiafda.govnih.gov
Total Body Clearance (Healthy Subjects) 160 ± 35 mL/h/kg fda.gov or 173 ± 73 ml/min europa.eueuropa.eu
Renal Clearance (Healthy Subjects) 66.5 ± 18.2 mL/h/kg fda.gov or 53 ± 29 ml/min europa.eueuropa.eu

Terminal Elimination Half-Life

The terminal elimination half-life (t½) of a drug is a key pharmacokinetic parameter representing the time it takes for the plasma concentration of the drug to decrease by half during the elimination phase. This compound is distinguished from other 5-HT3 receptor antagonists by its significantly longer terminal elimination half-life. patsnap.comtga.gov.aunih.gov

Following intravenous administration in healthy subjects and cancer patients, plasma concentrations of palonosetron show an initial decline followed by a slow elimination from the body. pfizermedicalinformation.comtga.gov.auaccord-healthcare.com The mean terminal elimination half-life is consistently reported to be approximately 40 hours. nih.govpfizermedicalinformation.comtga.gov.auaccord-healthcare.comfda.goveuropa.eupfizer.combecarispublishing.comfda.govaccord-healthcare.asia This extended half-life is a result of the compound's low total body clearance and large volume of distribution. europa.euaccord-healthcare.asiaeuropa.eu In some cases, the half-life can be even more prolonged; studies have noted that approximately 10% of patients exhibit a mean terminal elimination half-life exceeding 100 hours. europa.euaccord-healthcare.asiaeuropa.euwikipedia.org The biological half-life in healthy individuals has been measured at approximately 37 to 40 hours, while in cancer patients, it is around 48 hours. wikipedia.orge-lactancia.org

Research across various populations and study designs has provided detailed insights into the terminal elimination half-life of palonosetron.

Research Findings in Healthy Subjects

Studies in healthy volunteers have characterized the dose-independent nature of palonosetron's pharmacokinetics. A study involving U.S. and Japanese healthy subjects demonstrated comparable half-life ranges.

Table 1: Terminal Elimination Half-Life of Intravenous Palonosetron in Healthy U.S. and Japanese Subjects

Data sourced from a pharmacokinetic and safety evaluation study. nih.gov

A separate study focused on the oral administration of palonosetron in healthy Chinese volunteers also found a half-life consistent with intravenous studies.

Table 2: Terminal Elimination Half-Life of Oral Palonosetron in Healthy Chinese Subjects

Data from a Phase 1, open-label, randomized, cross-over study.

Research Findings in Patient Populations

The pharmacokinetic profile of palonosetron has been extensively studied in cancer patients. A dose-ranging clinical study in patients receiving highly emetogenic cisplatin-based chemotherapy observed a long plasma half-life.

Table 3: Terminal Elimination Half-Life in Cancer Patients Receiving Highly Emetogenic Chemotherapy

Data sourced from a dose-ranging clinical study.

Table 4: Terminal Elimination Half-Life (t½) in Pediatric vs. Adult Cancer Patients

Data presented as median for pediatric patients and mean (SD) for adult patients. accord-healthcare.com

Influence of Organ Impairment

The impact of hepatic and renal impairment on the terminal half-life has also been evaluated. While hepatic impairment does not significantly affect the total body clearance of intravenous palonosetron compared to healthy subjects, the terminal half-life was observed to increase in patients with moderate and severe hepatic impairment. e-lactancia.org Similarly, while mild to moderate renal impairment does not significantly affect pharmacokinetic parameters, longer terminal half-lives were reported in some patients with severe renal impairment. e-lactancia.org

Table 5: Terminal Elimination Half-Life in Patients with Hepatic or Severe Renal Impairment

Data sourced from a product monograph detailing studies in special populations. e-lactancia.org

Pharmacodynamics of Palonosetron Hydrochloride

Cardiac Electrophysiology Studies

The effect of palonosetron (B1662849) on cardiac electrophysiology, specifically the QTc interval, has been rigorously evaluated in dedicated clinical trials. nih.gov A key study was a double-blind, randomized, parallel-group, placebo- and positive-controlled trial involving 221 healthy male and female subjects. nih.gov This "thorough QT/QTc study" assessed the ECG effects of intravenously administered palonosetron at single doses of 0.25 mg, 0.75 mg, and 2.25 mg. europa.eueuropa.eu

The results demonstrated that palonosetron, even at a dose of 2.25 mg (nine times the maximum recommended adult dose), did not prolong the QT interval to any clinically relevant extent. pfizermedicalinformation.comfda.govfda.govjiuyuangene.net The upper confidence interval for the placebo time-matched and baseline-subtracted individual QTc interval prolongation (ΔΔQTcI) was below the 10 ms (B15284909) threshold for regulatory concern at all time points for all palonosetron doses. nih.gov The study's sensitivity was confirmed by the expected QTc interval prolongation observed with the positive control, moxifloxacin. nih.gov

Furthermore, the study showed no clinically significant changes in other ECG parameters, including heart rate, atrioventricular (AV) conduction, or cardiac repolarization. europa.eueuropa.eu In clinical trials for chemotherapy-induced nausea and vomiting (CINV), the effects of intravenous palonosetron on blood pressure, heart rate, and ECG parameters were found to be comparable to those of intravenous ondansetron (B39145) and dolasetron (B1670872). pfizermedicalinformation.comeuropa.eufda.govfda.govnih.gov In studies for postoperative nausea and vomiting (PONV), the effect of palonosetron on the QTc interval was no different from placebo. pfizermedicalinformation.comfda.govjiuyuangene.net

Table 1: Summary of the Thorough QT/QTc Study of Intravenous Palonosetron in Healthy Volunteers

Treatment Groups Primary Endpoint Key Finding Conclusion
PlaceboPlacebo time-matched, baseline-subtracted individual QTc interval prolongation (ΔΔQTcI)--
Palonosetron 0.25 mgΔΔQTcIUpper confidence interval <10 ms at all time pointsNo clinically relevant effect on QTc interval
Palonosetron 0.75 mgΔΔQTcIUpper confidence interval <10 ms at all time pointsNo clinically relevant effect on QTc interval
Palonosetron 2.25 mgΔΔQTcIUpper confidence interval <10 ms at all time pointsNo clinically relevant effect on QTc interval
Moxifloxacin 400 mg (Positive Control)ΔΔQTcIDemonstrated expected QTc prolongationConfirmed assay sensitivity

In contrast to the findings in human clinical trials, non-clinical studies have indicated that palonosetron possesses the ability to block ion channels involved in ventricular de- and re-polarization and to prolong the action potential duration. pfizermedicalinformation.comeuropa.eueuropa.eufda.govfda.govjiuyuangene.netnih.gov These effects were observed only at exposures considered to be sufficiently in excess of the maximum human exposure, suggesting little relevance to clinical use. europa.eueuropa.eu Specifically, non-clinical data indicate that palonosetron may block these ion channels only at very high concentrations. europa.eueuropa.eu

Comparative Pharmacodynamic Analyses with Other 5-HT3 Receptor Antagonists

Palonosetron is a second-generation 5-HT3 receptor antagonist that exhibits several distinct pharmacodynamic properties compared to first-generation agents like ondansetron, dolasetron, and granisetron (B54018). patsnap.com Palonosetron has a higher binding affinity for the 5-HT3 receptor and a significantly longer plasma half-life of approximately 40 hours. fda.govpatsnap.comdovepress.com This strong binding and extended duration of action contribute to its sustained efficacy. patsnap.com

Receptor binding studies suggest that palonosetron interacts with 5-HT3 receptors in a manner different from ondansetron and granisetron. nih.govnih.gov It is proposed that palonosetron binds in an allosteric, positively cooperative manner at different sites on the receptor. nih.govnih.gov This unique binding mechanism may contribute to its long-lasting effects on receptor function. dovepress.comnih.gov

Table 2: Comparative Efficacy (Complete Control Rates) of Palonosetron vs. Older 5-HT3 RAs

Time Phase Palonosetron Older 5-HT3 RAs (Ondansetron, Dolasetron, Granisetron) P-Value
Acute Phase (0-24 hours)66%63%0.137
Delayed Phase (24-120 hours)52%42%< .0001
Overall Phase (0-120 hours)46%37%< .0001

Data from a pooled analysis of studies in patients receiving moderately or highly emetogenic chemotherapy. nih.gov

This enhanced efficacy in the delayed phase is a key differentiating factor for palonosetron. dovepress.com It has also been suggested that palonosetron may uniquely inhibit cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor pathways. nih.gov

Preclinical Research and Investigational Studies

In Vitro Pharmacological Characterization

Receptor Binding Affinity and Selectivity Assays

Palonosetron (B1662849) hydrochloride is a selective serotonin (B10506) subtype 3 (5-HT3) receptor antagonist characterized by a strong binding affinity for this receptor. tga.gov.aufda.govglobalrph.come-lactancia.orgfda.gov In vitro studies have demonstrated that palonosetron's affinity for the 5-HT3 receptor is significantly higher than that of other 5-HT3 receptor antagonists. selleckchem.comselleckchem.com Specifically, the pKi value, a measure of binding affinity, for palonosetron is approximately 10.4 to 10.5. selleckchem.comselleckchem.comfda.gov This is considerably greater than the pKi values for granisetron (B54018) (8.91), tropisetron (B1223216) (8.81), ondansetron (B39145) (8.39), and dolasetron (B1670872) (7.6). selleckchem.comselleckchem.com

Recent studies suggest that palonosetron interacts with 5-HT3 receptors in an allosteric and positively cooperative manner, which differentiates it from other 5-HT3 antagonists like ondansetron and granisetron. researchgate.net The affinity (Kd value) of [3H] palonosetron for the 5-HT3 receptor is 0.2 nM, which is higher than that of granisetron (1 nM) and ondansetron (6 nM). fda.gov Furthermore, in HEK 293 cells expressing the 5-HT3 receptor, palonosetron exhibited a Ki value of 0.22 ± 0.07 nM. nih.gov

Palonosetron demonstrates high selectivity for the 5-HT3 receptor with little to no significant affinity for other receptors. globalrph.comfda.govnih.govdrugbank.com Binding assays have shown low affinity (pKi < 6.0) for a wide range of other receptor types, including adrenoceptors (α1A, α1B, α2A, α2B, β1, β2), muscarinic receptors (M1-M4), dopamine (B1211576) receptors (D1, D2), opioid receptors, and other serotonin receptor subtypes (5-HT1A, 5-HT1D, 5-HT2C, 5-HT4). researchgate.net

Table 1: Comparative Binding Affinities (pKi) of 5-HT3 Receptor Antagonists

Compound pKi
Palonosetron 10.5
Granisetron 8.91
Tropisetron 8.81
Ondansetron 8.39
Dolasetron 7.6

Data sourced from multiple in vitro studies. selleckchem.comselleckchem.com

Metabolism Studies on CYP Enzymes

In vitro studies have elucidated that the metabolism of palonosetron is primarily mediated by the cytochrome P450 (CYP) enzyme system. tga.gov.aufda.govfda.gov The main enzyme responsible for its metabolism is CYP2D6, with minor contributions from CYP3A4 and CYP1A2. tga.gov.aufda.gove-lactancia.orgfda.goveuropa.eueuropa.eupfizermedicalinformation.compharmgkb.org

Palonosetron is metabolized into two primary metabolites, N-oxide-palonosetron and 6-S-hydroxy-palonosetron. tga.gov.aufda.govpfizermedicalinformation.com These metabolites possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound. tga.gov.aufda.govpfizermedicalinformation.com

Importantly, in vitro investigations have shown that palonosetron does not act as an inhibitor of several CYP enzymes at clinically relevant concentrations, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5. tga.gov.aufda.govnih.gov Furthermore, it does not induce the activity of CYP1A2, CYP2D6, or CYP3A4/5. tga.gov.aufda.govnih.gov This suggests a low potential for clinically significant drug-drug interactions. tga.gov.aufda.govfda.govnih.gov

Table 2: Palonosetron and Cytochrome P450 Enzymes

CYP Enzyme Role in Metabolism Inhibition by Palonosetron Induction by Palonosetron
CYP2D6 Major No No
CYP3A4 Minor No No
CYP1A2 Minor No No
CYP2A6 - No -
CYP2B6 - No -
CYP2C9 - No -
CYP2E1 - No -

Based on in vitro study findings. tga.gov.aufda.govfda.goveuropa.eupfizermedicalinformation.compharmgkb.orgnih.gov

Ion Channel Activity Assessment

Non-clinical in vitro studies have indicated that palonosetron has the ability to block ion channels that are involved in ventricular depolarization and repolarization, which can lead to a prolongation of the action potential duration. tga.gov.aufda.goveuropa.eu Specifically, at high concentrations, palonosetron has been shown to affect fast sodium ion channels and potassium channels in rabbit purkinje fiber preparations. fda.gov

Further investigations in HEK293 cells have provided more specific details on these interactions. Palonosetron caused a concentration-dependent suppression of hERG (human Ether-à-go-go-Related Gene) currents, with an IC50 value of 679.1 ng/mL. e-lactancia.org It also suppressed the hHNa sodium current in a concentration-dependent manner, with an IC50 value of 2,164 ng/mL. e-lactancia.org It is important to note that the concentrations required to produce these effects are significantly higher than the maximum plasma concentrations observed at the recommended clinical doses. fda.gov Despite these in vitro findings, a thorough QT/QTc study in healthy volunteers demonstrated no clinically relevant effect on the QT/QTc interval at doses up to 2.25 mg. europa.eunih.govpfizer.com

Table 3: In Vitro Ion Channel Activity of Palonosetron

Ion Channel Effect IC50 (ng/mL)
hERG (Potassium Channel) Suppression 679.1
hHNa (Sodium Channel) Suppression 2,164

Data from studies on HEK293 cells. e-lactancia.org

Animal Model Investigations

Emetic Response Modulation Studies

Preclinical studies in various animal models have consistently demonstrated the antiemetic efficacy of palonosetron. In ferrets and dogs, palonosetron effectively blocked cisplatin-induced emesis at intravenous doses of 0.01 mg/kg and 0.1 mg/kg, respectively. fda.gov In these models, palonosetron's antiemetic effect was observed without any significant impact on intestinal motility. fda.gov When compared at equivalent doses, palonosetron and ondansetron showed comparable efficacy in antagonizing cisplatin-induced emesis in ferrets. fda.gov Notably, palonosetron was effective in inhibiting cisplatin-induced emesis in dogs even when administered up to 7 hours before the chemotherapeutic agent. fda.gov

In the house musk shrew (Suncus murinus), another vomiting species, palonosetron has also been shown to be effective. frontiersin.orgnih.gov It dose-dependently reduced cisplatin-induced retching and vomiting during the initial 4-hour period, with an ID50 value of 9.8 ± 3.9 μg/kg. frontiersin.org At a dose of 1 mg/kg, it almost completely prevented emesis. frontiersin.org The antiemetic action of palonosetron in this model is associated with a reduction in cisplatin-induced Fos expression in the nucleus of the solitary tract (NTS) in the brainstem, a key area involved in the emetic reflex. physiology.org However, some studies in the least shrew have suggested a species-specific biphasic anti-emetic action against cisplatin-induced emesis. nih.govresearchgate.net

Non-Inhibition of Antitumor Activity of Chemotherapeutic Agents

A crucial aspect of preclinical evaluation for an antiemetic agent used in oncology is to ensure it does not interfere with the efficacy of chemotherapeutic drugs. In murine tumor models, palonosetron was tested in combination with five different chemotherapeutic agents: cisplatin, cyclophosphamide, cytarabine, doxorubicin, and mitomycin C. tga.gov.aufda.govglobalrph.come-lactancia.orgfda.govnih.goveuropa.eueuropa.eu The results from these studies consistently showed that palonosetron did not inhibit the antitumor activity of any of these tested agents. tga.gov.aufda.govglobalrph.come-lactancia.orgfda.govnih.goveuropa.eueuropa.eu This lack of interference is a critical finding, supporting the safe co-administration of palonosetron with these common cancer treatments.

Structure-Activity Relationship (SAR) Studies

While comprehensive classical structure-activity relationship (SAR) studies involving systematic modification of the palonosetron molecule are not extensively published, significant insights into the structural basis of its activity have been gained from structural biology and computational studies. These studies help to understand how the unique chemical structure of palonosetron contributes to its high affinity and long duration of action at the serotonin 5-HT3 receptor.

Palonosetron possesses a distinct fused tricyclic ring system linked to a quinuclidine (B89598) moiety, which differs significantly from the 3-substituted indole (B1671886) structure common to first-generation 5-HT3 receptor antagonists. researchgate.net This unique structure is key to its interaction with the receptor.

Cryo-electron microscopy (cryo-EM) has revealed the structure of the palonosetron-bound 5-HT3 receptor at an atomic level. nih.gov These structural studies, combined with molecular dynamics simulations, have elucidated the specific binding mode of palonosetron and other -setron drugs. nih.gov

The binding of palonosetron to the 5-HT3 receptor is characterized by specific interactions within the binding pocket. The interaction is allosteric and exhibits positive cooperativity, which may contribute to the persistent inhibition of receptor function and its long clinical half-life. nih.gov This allosteric binding and the subsequent induction of receptor internalization are considered key pharmacological features that differentiate palonosetron from other 5-HT3 receptor antagonists. nih.gov

The primary metabolites of palonosetron, N-oxide-palonosetron and 6-S-hydroxy-palonosetron, have significantly less affinity for the 5-HT3 receptor, possessing less than 1% of the antagonist activity of the parent compound. nih.gove-lactancia.org This indicates that the specific structural features of the parent molecule are crucial for its high-affinity binding and potent pharmacological activity.

CompoundKey Structural FeatureReceptor Interaction
Palonosetron Fused tricyclic ring system with a quinuclidine moiety. researchgate.netHigh-affinity, allosteric binding to the 5-HT3 receptor with positive cooperativity. nih.govnih.gov
N-oxide-palonosetron Metabolite<1% of the 5-HT3 receptor antagonist activity of palonosetron. e-lactancia.org
6-S-hydroxy-palonosetron Metabolite<1% of the 5-HT3 receptor antagonist activity of palonosetron. e-lactancia.org

Clinical Research Paradigms and Findings

Pharmacogenomic Influences on Response Variability

The response of individuals to palonosetron (B1662849) can be influenced by genetic variations. These variations primarily involve genes encoding metabolic enzymes and drug transporters, which can alter the drug's pharmacokinetics and pharmacodynamics.

Palonosetron is metabolized in the liver by several cytochrome P450 (CYP) enzymes. In vitro studies have identified CYP2D6 as a primary metabolic pathway, with lesser contributions from CYP3A4 and CYP1A2. pharmgkb.org The gene encoding the CYP2D6 enzyme is known for its high degree of polymorphism, leading to distinct phenotypes of drug metabolism, including poor, intermediate, normal, and ultrarapid metabolizers. nih.govnih.gov

For some 5-HT3 receptor antagonists, such as ondansetron (B39145) and tropisetron (B1223216), the CYP2D6 metabolizer status significantly impacts their clearance and, consequently, their clinical efficacy. nih.govnih.gov Patients who are ultrarapid metabolizers may clear these drugs too quickly, leading to reduced antiemetic protection. nih.govmedscimonit.com However, research specific to palonosetron indicates a different clinical outcome. Despite the involvement of CYP2D6 in its metabolism, clinical pharmacokinetic studies have shown no significant differences in key parameters between individuals who are poor metabolizers and those who are extensive (normal) metabolizers of CYP2D6 substrates. pharmgkb.org This suggests that the multiple metabolic pathways for palonosetron likely compensate for reduced function in any single enzyme, making its clinical performance less susceptible to the influence of CYP2D6 genetic polymorphisms compared to other drugs in its class. pharmgkb.orgnih.gov

Table 1: Influence of CYP2D6 Phenotype on 5-HT3 Antagonist Metabolism

PhenotypeCYP2D6 Activity Score (AS)DescriptionImpact on Palonosetron EfficacyImpact on Ondansetron/Tropisetron Efficacy
Ultrarapid Metabolizer (UM) >2.25Increased enzyme activity leads to faster drug metabolism.Not clinically significant. pharmgkb.orgDecreased efficacy, higher risk of vomiting. nih.gov
Normal Metabolizer (NM) 1.25 to ≤2.25Normal enzyme activity and drug metabolism.Standard efficacy.Standard efficacy.
Intermediate Metabolizer (IM) >0 to <1.25Decreased enzyme activity leads to slower drug metabolism.Not clinically significant. pharmgkb.orgPotentially increased drug exposure.
Poor Metabolizer (PM) 0No functional enzyme activity, leading to very slow metabolism.Not clinically significant. pharmgkb.orgPotentially increased drug exposure.

Data sourced from multiple clinical studies and pharmacogenetic guidelines. pharmgkb.orgnih.govnih.gov

The ATP-binding cassette subfamily B member 1 (ABCB1) gene encodes P-glycoprotein (P-gp), a crucial efflux transporter that moves a wide variety of drugs out of cells. scielo.br This action can affect a drug's absorption, distribution, and elimination. Polymorphisms in the ABCB1 gene, such as C3435T (rs1045642) and G2677T/A (rs2032582), can alter the expression and function of P-gp, thereby influencing the efficacy of substrate drugs. scielo.brresearchgate.net

The 5-HT3 receptor is a ligand-gated ion channel composed of five distinct subunits (5-HT3A, B, C, D, E), which are encoded by the HTR3A-E genes. researchgate.nettandfonline.com The composition of these subunits can vary, leading to a complex receptor system. nih.govdovepress.com The 5-HT3A subunit is essential for forming a functional receptor, and it can form homomeric receptors (composed only of 5-HT3A subunits) or heteromeric receptors with other subunits (e.g., 5-HT3AB). researchgate.nettandfonline.com

Genetic variations within the HTR3 genes can alter receptor structure and function, potentially affecting the binding affinity of antagonists like palonosetron and influencing clinical outcomes. nih.govdovepress.com Several studies have explored the association between HTR3 polymorphisms and chemotherapy-induced nausea and vomiting (CINV). For instance, variations in HTR3A and HTR3B have been linked to CINV susceptibility and the efficacy of 5-HT3 antagonists. nih.govdovepress.com One study identified that the GG genotype of HTR3B rs7943062 was a predictive factor in multivariate analysis. nih.gov Another found that the non-GG genotype of HTR3A rs1176719 was associated with a lack of total CINV control in patients receiving olanzapine-containing regimens. nih.gov While much of the research is on the drug class as a whole, these findings highlight the importance of the receptor's genetic makeup in determining antiemetic response.

Table 2: Selected HTR3 Gene Polymorphisms and Potential Clinical Associations

GenePolymorphismFindingAssociated Drug/RegimenCitation
HTR3A rs1176719 (non-GG)Associated with increased total pathology in the acute phase.Olanzapine group nih.gov
HTR3B rs7943062 (GG)Associated with increased total pathology in the delayed phase (multivariate).Aprepitant (B1667566) group nih.gov
ABCB1 rs16947 (GG)Associated with a higher presence of severe nausea.Palonosetron group scielo.br

Mechanisms of Efficacy in Emesis Prevention

Palonosetron's effectiveness in preventing both acute and delayed emesis stems from its unique molecular interactions with the 5-HT3 receptor and its favorable pharmacokinetic profile.

The acute phase of CINV, occurring within the first 24 hours after chemotherapy, is primarily mediated by the release of serotonin (B10506) from enterochromaffin cells in the gastrointestinal tract. Palonosetron demonstrates high efficacy in this phase due to several distinct properties. Unlike first-generation 5-HT3 antagonists (e.g., ondansetron, granisetron) that act as competitive antagonists, palonosetron exhibits allosteric inhibition and positive cooperativity in its binding to the 5-HT3 receptor. tandfonline.comnih.gov This allosteric binding means it interacts with the receptor at a different site from serotonin, inducing a conformational change that prevents receptor activation and is more difficult to displace. tandfonline.com

Furthermore, palonosetron possesses a significantly higher binding affinity for the 5-HT3 receptor (pKi > 10) compared to its predecessors, which is approximately 30-fold greater than other antagonists. researchgate.net This strong and persistent receptor blockade effectively inhibits the serotonin-induced signaling that triggers the vomiting reflex, providing robust protection during the acute phase. tandfonline.comtandfonline.com Clinical trials have consistently shown that palonosetron is at least as effective as, and in some analyses superior to, first-generation agents in controlling acute CINV. tandfonline.comnih.govtandfonline.com

Palonosetron is uniquely effective among 5-HT3 receptor antagonists in preventing delayed CINV, which occurs more than 24 hours after chemotherapy. nih.govresearchgate.net This extended efficacy is not merely a carryover effect from superior acute control. tandfonline.com Several mechanisms contribute to this prolonged action.

First, palonosetron has a remarkably long plasma half-life of approximately 40 hours, ensuring sustained therapeutic concentrations. researchgate.nettandfonline.com Second, its allosteric binding mechanism results in a long-lasting inhibition of receptor function. tandfonline.com It has also been postulated that palonosetron can trigger the internalization of the 5-HT3 receptor into the cell, effectively removing it from the cell surface and producing a durable suppression of receptor activity. dovepress.com This prolonged receptor inhibition may also interfere with the crosstalk between 5-HT3 and neurokinin-1 (NK1) receptor signaling pathways, which is thought to be involved in the pathophysiology of delayed emesis. amegroups.cn This combination of a long half-life and a unique, persistent molecular interaction with its target allows palonosetron to provide effective control over the delayed phase of CINV. tandfonline.comjst.go.jp

Exploration of Combination Therapy Synergy (e.g., with steroids, NK1 antagonists)

Clinical research has extensively explored the synergistic effects of combining palonosetron hydrochloride with other antiemetic agents, particularly corticosteroids like dexamethasone (B1670325) and neurokinin-1 (NK1) receptor antagonists such as aprepitant and netupitant. This multi-modal approach, targeting different emetic pathways, has become the standard of care for preventing chemotherapy-induced nausea and vomiting (CINV), especially with highly and moderately emetogenic chemotherapy regimens. fda.goveuropa.eu

The combination of a 5-HT3 receptor antagonist, an NK1 receptor antagonist, and a corticosteroid is recommended by major clinical guidelines for the prophylaxis of CINV. fda.govclinicaltrials.gov Palonosetron, as a second-generation 5-HT3 receptor antagonist with a high binding affinity and long half-life, is often the preferred agent in this triplet regimen. fda.gov

Studies have consistently demonstrated that adding an NK1 receptor antagonist to a regimen of palonosetron and dexamethasone significantly improves the control of both acute and delayed CINV. clinicaltrials.gov For instance, a meta-analysis suggested that a triple regimen of an NK1 receptor antagonist, palonosetron, and dexamethasone is statistically superior to the dual therapy of palonosetron and dexamethasone in 11 out of 12 CINV endpoints. fda.gov Specifically, in patients receiving moderately emetogenic chemotherapy (MEC), the triple combination was found to be better than other regimens. fda.gov

The following table summarizes the complete response (CR) rates from various studies evaluating palonosetron in combination therapies. CR is typically defined as no emetic episodes and no use of rescue medication.

Chemotherapy EmetogenicityAntiemetic RegimenPhaseComplete Response (CR) Rate (%)Reference
HEC (Cisplatin-based)Palonosetron + Aprepitant + DexamethasoneOverall (0-120h)74% - 82% europa.eu
MECPalonosetron + Aprepitant + DexamethasoneOverall (0-120h)78% clinicaltrials.gov
HEC/MECNEPA (Netupitant/Palonosetron) + DexamethasoneDelayed (24-120h)Significantly higher than palonosetron alone pfizermedicalinformation.compfizermedicalinformation.com
MEC (non-AC)Palonosetron + Single-dose DexamethasoneOverallNon-inferior to 3-day dexamethasone pfizer.com
HEC (Cisplatin-based)Fosrolapitant + Palonosetron + DexamethasoneOverall (0-120h)77.7% nih.gov

Mechanistic Investigations of Drug-Drug Interactions

Interactions with CYP2D6 Inducers and Inhibitors

Palonosetron is primarily metabolized by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2 isoenzymes. europa.eunih.govfda.gov This metabolic pathway raises the theoretical possibility of drug-drug interactions when palonosetron is co-administered with drugs that induce or inhibit CYP2D6.

However, clinical and in vitro studies have demonstrated that the potential for clinically significant pharmacokinetic interactions via this mechanism is low. europa.eunih.gov A population pharmacokinetic analysis has shown no significant effect on the clearance of palonosetron when it is co-administered with CYP2D6 inducers (such as dexamethasone and rifampicin) or inhibitors (including amiodarone, celecoxib, chlorpromazine, cimetidine, doxorubicin, fluoxetine, haloperidol, paroxetine, quinidine, ranitidine, ritonavir, sertraline, or terbinafine). europa.eueuropa.eu

Furthermore, clinical pharmacokinetic parameters for palonosetron are not significantly different between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. europa.eufda.goveuropa.eu In vitro, palonosetron does not inhibit or induce cytochrome P450 isoenzymes at clinically relevant concentrations, further minimizing the risk of it affecting the metabolism of other drugs. europa.eufda.govnih.gov

Interactions with Serotonergic Drugs and Serotonin Syndrome Mechanisms

A significant pharmacodynamic interaction of concern is the potential for serotonin syndrome when 5-HT3 receptor antagonists, including palonosetron, are used concomitantly with other serotonergic drugs. pfizermedicalinformation.comeuropa.eupfizer.com Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.

Reports of serotonin syndrome have been documented following the concurrent use of 5-HT3 antagonists and other serotonergic agents. europa.eupfizer.com These agents include, but are not limited to, selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), monoamine oxidase (MAO) inhibitors, mirtazapine, fentanyl, lithium, tramadol, and intravenous methylene (B1212753) blue. fda.govpfizer.com

The mechanism is believed to be an additive or synergistic effect on serotonin levels. nih.govnih.gov While 5-HT3 receptor antagonists block serotonin at specific receptors, the co-administration with drugs that increase synaptic serotonin concentration (e.g., SSRIs) can lead to overstimulation of other serotonin receptors (e.g., 5-HT1A and 5-HT2A), precipitating the syndrome. anesth-pain-med.org Symptoms of serotonin syndrome can include mental status changes (agitation, hallucinations, coma), autonomic instability (tachycardia, labile blood pressure, hyperthermia), and neuromuscular symptoms (hyperreflexia, incoordination, myoclonus). pfizer.comameripharmaspecialty.com Therefore, appropriate observation for symptoms of serotonin syndrome is advised when palonosetron is used with other serotonergic drugs. europa.eueuropa.eu

Lack of Significant Interaction with Specific Co-administered Agents (e.g., metoclopramide (B1676508), dexamethasone, aprepitant)

Dedicated drug-drug interaction studies have been conducted to assess the pharmacokinetic compatibility of palonosetron with commonly co-administered antiemetic agents. These studies have consistently shown a lack of clinically significant interactions.

Metoclopramide: A clinical study involving a single intravenous dose of palonosetron and steady-state oral metoclopramide, a CYP2D6 inhibitor, demonstrated no significant pharmacokinetic interaction. europa.eueuropa.eufda.gov

Dexamethasone: Co-administration of intravenous palonosetron and dexamethasone in healthy subjects revealed no pharmacokinetic drug interactions between the two agents. fda.govpfizer.comfda.gov This finding is supported by population pharmacokinetic analyses. europa.eueuropa.eu

Aprepitant: An interaction study in healthy volunteers where intravenous palonosetron was administered with a 3-day oral aprepitant regimen showed that the pharmacokinetics of palonosetron were not significantly altered. fda.govtandfonline.com Mean plasma concentration-time plots for palonosetron were nearly identical whether it was administered alone or with aprepitant. tandfonline.com The combination was well-tolerated, suggesting that palonosetron can be safely co-administered with aprepitant without the need for dose adjustments. tandfonline.com

Special Patient Populations in Pharmacokinetic and Pharmacodynamic Research

Pediatric Population Pharmacokinetics

The pharmacokinetics of palonosetron have been specifically studied in the pediatric population, from neonates to adolescents, to establish appropriate use in this group. europa.euascopubs.orgnih.gov Single-dose intravenous palonosetron pharmacokinetic data have been obtained from pediatric cancer patients receiving doses of 10 mcg/kg and 20 mcg/kg. europa.eu

Key findings from these studies include:

Exposure: Systemic exposure (AUC) to palonosetron increases with an increasing dose across all pediatric age groups. ascopubs.org A dose increase from 10 mcg/kg to 20 mcg/kg resulted in a dose-proportional increase in mean AUC. europa.eu Interestingly, at the approved pediatric dose of 20 µg/kg, the mean systemic exposure in pediatric patients was found to be approximately three-fold higher than in adults receiving the standard 0.25 mg dose, while response rates were similar. nih.gov

Clearance and Distribution: Total body clearance and volume of distribution increase in correlation with age-related growth and body weight. ascopubs.orgpfizermedicalinformation.com The total body clearance (L/h/kg) in patients aged 12 to 17 years was similar to that in healthy adults. europa.eu

Half-Life: The median elimination half-life in pediatric patients ranged from approximately 20 to 37 hours across different age groups, which is slightly shorter than the typical 40-hour half-life observed in adults. europa.euascopubs.org

Age-Related Differences: Peak plasma concentrations (Cmax) were highly variable in all age groups and tended to be lower in children under 6 years of age compared to older pediatric patients. europa.eu However, in one study, neither the plasma concentration immediately after administration nor the area under the plasma concentration-time curve differed significantly among age groups. nih.govoup.com

These pharmacokinetic studies have been crucial in demonstrating the appropriateness of a weight-based dosing regimen (20 μg/kg) for pediatric patients, regardless of age, to achieve effective antiemetic control. nih.govumw.edu.pl

Pharmacokinetic Parameters of Palonosetron in Pediatric vs. Adult Cancer Patients
ParameterPediatric Patients (20 mcg/kg)Adult Patients (3-10 mcg/kg)Reference
Median Half-Life (hours)~20 - 37~40 europa.euascopubs.org
Clearance (L/h/kg) in adolescents (12-17 years)Similar to adults0.16 (27.8% CV) europa.eupfizermedicalinformation.com
Volume of Distribution (Vss, L/kg)~5.3 - 6.36.20 (29.0% CV) pfizermedicalinformation.com

Geriatric Population Pharmacokinetics

The pharmacokinetic profile of palonosetron in the geriatric population has been a subject of clinical investigation to ensure appropriate use in older adults. Population pharmacokinetic analyses have consistently shown that age does not significantly affect the pharmacokinetics of palonosetron. europa.eueuropa.eu Specifically, no clinically meaningful differences were observed in the pharmacokinetic parameters between cancer patients aged 65 years and older and their younger counterparts (18 to 64 years). hemonc.orgfda.govnih.govpfizermedicalinformation.com

A cross-study comparison following a single oral dose of 0.75 mg of palonosetron revealed that the systemic exposure (AUC) was similar between healthy elderly subjects (≥ 65 years) and younger subjects (< 65 years). fda.gov However, the mean maximum plasma concentration (Cmax) was noted to be 13-15% lower in the elderly group. fda.gove-lactancia.org Despite these minor variations, the consensus from extensive research is that no dose adjustment or special monitoring is required for geriatric patients receiving palonosetron. europa.euhemonc.org

Influence of Gender and Race on Pharmacokinetic Parameters

The influence of intrinsic factors such as gender and race on the pharmacokinetics of palonosetron has been evaluated in various studies.

Race: The pharmacokinetics of intravenous palonosetron have been specifically studied in different racial groups. In a study involving 24 healthy Japanese subjects, the total body clearance of palonosetron was found to be 25% higher compared to White subjects. hemonc.orgtga.gov.aupfizermedicalinformation.compfizer.com This would suggest a potentially lower systemic exposure in this population. e-lactancia.org However, this difference is not considered clinically meaningful, and therefore, no dose adjustment is required for Japanese patients. hemonc.orge-lactancia.orgtga.gov.au The pharmacokinetics of palonosetron in Black individuals have not been adequately characterized. hemonc.orgfda.govtga.gov.au

Considerations for Renal and Hepatic Impairment

The disposition of palonosetron has been studied in patients with varying degrees of renal and hepatic function to guide its use in these specific populations.

Renal Impairment: Mild to moderate renal impairment does not significantly alter the pharmacokinetic parameters of palonosetron. hemonc.orgfda.govnih.govtga.gov.aufda.gov In patients with severe renal impairment, while renal clearance is reduced, the total body clearance remains similar to that of healthy subjects. accord-healthcare.asiaeuropa.eu The total systemic exposure (AUC) to palonosetron is increased by approximately 28% to 45% in individuals with severe renal impairment compared to healthy subjects. e-lactancia.orgtga.gov.aupfizermedicalinformation.comfda.gov Some patients with severe renal impairment have also shown longer terminal half-lives, estimated between 115 and 300 hours, compared to approximately 39-40 hours in healthy volunteers. e-lactancia.org Despite these changes, the increase in systemic exposure is not considered clinically meaningful, and dosage adjustments are not deemed necessary for patients with any degree of renal impairment. hemonc.orge-lactancia.orgtga.gov.au The pharmacokinetics of palonosetron have not been studied in patients with end-stage renal disease. e-lactancia.org

Hepatic Impairment: Hepatic impairment does not significantly affect the total body clearance of intravenous palonosetron when compared to healthy individuals. hemonc.orgfda.govnih.govtga.gov.aupfizermedicalinformation.comfda.gov While the terminal half-lives of palonosetron were observed to be longer in patients with moderate (56 hours) and severe (60 hours) hepatic impairment compared to healthy subjects (39 hours), this does not necessitate a dose reduction. e-lactancia.orgeuropa.eu In fact, some data indicate a decrease in systemic exposure in patients with mild (by 27%) or severe (by 22%) hepatic impairment. e-lactancia.org Consequently, no dosage adjustment is required for patients with any degree of hepatic impairment. hemonc.orge-lactancia.orgtga.gov.au

Pharmacokinetic Parameter Changes in Specific Populations

Emerging Research and Future Directions

Development of Novel Palonosetron (B1662849) Analogues and Derivatives

The unique chemical structure of palonosetron, with its rigid, multicyclic framework, is a key determinant of its high binding affinity and long duration of action. acs.org This has spurred research into the synthesis of novel analogues and derivatives with the aim of further enhancing efficacy, modifying pharmacokinetic profiles, or reducing potential side effects. The discovery of palonosetron itself arose from the exploration of conformationally restricted analogues of granisetron (B54018). acs.org Researchers have identified that the orientation of the amide carbonyl and the tertiary amine group in relation to the aromatic nucleus are critical for 5-HT3 receptor affinity. acs.org The cyclization of the amide group with the aromatic structure in palonosetron likely contributes to its increased affinity compared to other 5-HT3 receptor antagonists. acs.org Understanding these structure-activity relationships at a molecular level, including the specific interactions with binding site residues like W183 and Y153, provides a roadmap for the rational design of new and potentially more efficacious drugs targeting the 5-HT3 receptor. acs.org

Advanced Methodological Approaches in Pharmacokinetic/Pharmacodynamic Studies (e.g., LC-MS/MS)

The precise and sensitive quantification of palonosetron in biological matrices is crucial for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. nih.govresearchgate.net Several LC-MS/MS (B15284909) methods have been developed and validated for the simultaneous determination of palonosetron and other drugs, such as netupitant, in human plasma. nih.govresearchgate.net These methods are characterized by their rapid run times, low limits of quantification, and high precision and accuracy, making them suitable for high-throughput analysis in clinical studies. nih.govresearchgate.net

These advanced analytical techniques enable detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, which can predict receptor occupancy and correlate it with clinical efficacy. For instance, PK/PD modeling has been used to predict that a specific plasma concentration of palonosetron is required to achieve 90% 5-HT3 receptor occupancy. researchgate.net Such models are invaluable for optimizing dosing regimens and understanding the concentration-effect relationship. Furthermore, population PK/PD models are being developed to investigate the influence of various covariates, such as co-administered drugs, on the pharmacokinetics and toxicodynamics of therapies that include palonosetron. jscimedcentral.com

Interactive Table: Comparison of LC-MS/MS Methods for Palonosetron Quantification

ParameterMethod 1Method 2
Lower Limit of Quantification (LLOQ) 0.02 ng/mL~0.03 ng/mL
Linear Dynamic Range 0.02-10 ng/mL0.03–10 ng/mL
Chromatographic Run Time 2.5 min>5.5 min
Internal Standard IbrutinibCitalopram
Extraction Method Liquid-liquid extractionLiquid-liquid extraction
Primary Application Pharmacokinetic study in healthy volunteersPharmacokinetic study in healthy Chinese volunteers

Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

Research into Alternative Administration Routes for Specific Clinical Scenarios

While intravenous and oral formulations of palonosetron are widely used, research into alternative routes of administration is ongoing to address specific clinical needs and improve patient convenience. nih.govbecarispublishing.com One area of investigation is subcutaneous (SC) administration. A study evaluating the bioavailability of SC palonosetron found it to be similar to intravenous (IV) administration, suggesting that the SC route could be a viable and potentially more convenient option for outpatient management of emesis. nih.govfigshare.com

Other novel delivery systems are also being explored. For instance, the potential for nasal administration of palonosetron has been considered as a way to achieve rapid absorption through the nasal mucosa, potentially offering a faster onset of action. google.comresearchgate.net Research has also been conducted on oral spray and aerosol formulations, which could provide a non-invasive and easy-to-use alternative, particularly for patients who have difficulty swallowing tablets. google.com Furthermore, the development of mesoporous silica (B1680970) nanoparticles for palonosetron delivery is being investigated as a strategy that may allow for dose reduction through alternative routes like nasal administration. ijsr.net

Unresolved Questions and Academic Research Gaps

Despite the established efficacy of palonosetron, several questions remain, driving further academic inquiry. A key area of interest is the precise mechanism that accounts for its superior efficacy in preventing delayed chemotherapy-induced nausea and vomiting (CINV) compared to first-generation 5-HT3 receptor antagonists. nih.gov While its higher binding affinity and longer half-life are contributing factors, researchers are exploring whether palonosetron affects 5-HT3 receptors in a different manner or location. nih.gov Studies have suggested that palonosetron exhibits allosteric binding and positive cooperativity at the 5-HT3 receptor, which differs from the binding of older drugs in its class and may explain its distinct clinical effects. nih.govdovepress.com

Another research gap is the optimization of antiemetic regimens for specific and challenging clinical scenarios. This includes identifying the most effective combination therapies for highly emetogenic chemotherapy and for patients who are refractory to standard treatments. researchgate.net The role of palonosetron in combination with other antiemetics, such as NK1 receptor antagonists and corticosteroids, continues to be an active area of investigation to enhance control over both acute and delayed CINV. nih.govspandidos-publications.com Additionally, improving the control of nausea, which remains a significant challenge for many patients, is a key focus. dovepress.com

Potential for Pharmacogenomics-Guided Anti-emetic Therapy Research

The inter-individual variability in response to antiemetic drugs has led to a growing interest in pharmacogenomics—the study of how genes affect a person's response to drugs. medscape.com For 5-HT3 receptor antagonists, research has focused on genetic variations in enzymes involved in drug metabolism, such as cytochrome P450 (CYP) enzymes, as well as in the serotonin (B10506) receptors themselves. nih.govminervamedica.it

Palonosetron is primarily metabolized by CYP2D6, with some contribution from CYP3A4 and CYP1A2. nih.gove-lactancia.org The gene encoding CYP2D6 is highly polymorphic, leading to different metabolic rates among individuals (e.g., poor, intermediate, normal, and ultrarapid metabolizers). nih.gov While the impact of CYP2D6 genotype on the efficacy of some 5-HT3 receptor antagonists like ondansetron (B39145) is well-documented, its effect on palonosetron's efficacy is still an area of active research. nih.govminervamedica.it Some studies have suggested that certain genetic polymorphisms may influence the therapeutic response to palonosetron. researchgate.netresearchgate.net

Research is also expanding to include other genes, such as those encoding the 5-HT3 receptor subunits (e.g., HTR3A, HTR3B) and drug transporters (e.g., ABCB1). minervamedica.itnih.govascopubs.org The goal is to identify genetic biomarkers that can predict a patient's response to a particular antiemetic, paving the way for personalized antiemetic prophylaxis. nih.govascopubs.org However, studies in this area are still relatively sparse, and more uniform, large-scale prospective studies are needed before pharmacogenetic testing can be routinely implemented in clinical practice to guide antiemetic therapy. medscape.com

Q & A

Q. What is the mechanism of action of palonosetron hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV)?

this compound acts as a selective serotonin 5-HT₃ receptor antagonist. It binds to 5-HT₃ receptors in the gastrointestinal tract and central nervous system, inhibiting serotonin release triggered by chemotherapy. This prevents vagal nerve activation and subsequent vomiting reflexes. Unlike first-generation 5-HT₃ antagonists, palonosetron exhibits prolonged binding affinity and allosteric interactions, contributing to its efficacy in delayed CINV .

Q. What are the key pharmacokinetic properties of this compound?

this compound has a mean elimination half-life of ~40 hours, enabling sustained activity. Its volume of distribution is 8.3 L/kg, and it undergoes hepatic metabolism via CYP2D6 and CYP3A4 isoforms. Pharmacokinetic studies using UPLC-MS/MS in healthy volunteers show dose-linear behavior across 0.125–0.5 mg doses, with peak plasma concentrations (Cmax) achieved within 1–2 hours post-administration .

Q. How does this compound compare to older 5-HT₃ antagonists like ondansetron in acute CINV control?

In randomized trials, palonosetron (0.25 mg IV) demonstrated non-inferiority to ondansetron (8 mg IV) in acute CINV complete response rates (CRR: 80.0% vs. 76.7%, P > 0.05). However, its extended half-life and receptor binding kinetics make it preferable for delayed-phase efficacy .

Advanced Research Questions

Q. What methodological considerations are critical when designing a clinical trial to evaluate palonosetron's efficacy in delayed CINV?

Trials should adopt a multi-center, double-blind, active-controlled design with stratification by emetogenicity of chemotherapy (e.g., highly vs. moderately emetogenic). Key endpoints include delayed-phase CRR (24–120 hours post-chemotherapy) and safety metrics. For example, a study comparing palonosetron (0.25 mg) to granisetron (3 mg) used central randomization, controlled for prior chemotherapy exposure, and employed validated patient-reported outcome tools for nausea severity .

Q. How can researchers validate analytical methods for quantifying this compound in pharmaceutical formulations?

Stability-indicating RP-HPLC or UPLC methods are recommended. Parameters to validate include:

  • Linearity : Over 0.1–10 µg/mL (R² ≥ 0.999).
  • Precision : ≤2% RSD for intra-/inter-day variability.
  • Accuracy : 98–102% recovery via spike-and-recovery experiments.
  • Specificity : Baseline separation from degradants (e.g., oxidation products) using C18 columns and mobile phases like acetonitrile:phosphate buffer (pH 3.0) .

Q. What evidence supports the synergistic use of palonosetron with NK-1 receptor antagonists like netupitant?

The combination (e.g., AKYNZEO®) targets both 5-HT₃ and NK-1 receptors, blocking multiple pathways in the vomiting reflex. A phase III trial demonstrated a 95% CRR in delayed CINV with fosnetupitant/palonosetron vs. 81% with palonosetron alone. Methodologically, such studies require pharmacokinetic interaction analyses to confirm no CYP-mediated interference .

Q. How do contradictory findings in palonosetron’s efficacy across patient subgroups inform personalized antiemetic regimens?

Subgroup analyses reveal variability in CRR based on age, CYP2D6 metabolizer status, and chemotherapy type. For instance, patients receiving cisplatin-based regimens may require dose adjustments. Researchers should incorporate pharmacogenomic screening (e.g., CYP2D6 polymorphisms) and Bayesian statistical models to optimize dosing .

Methodological Challenges & Solutions

Q. What strategies mitigate confounding factors in real-world studies of palonosetron’s safety profile?

Use propensity score matching to balance covariates like concurrent dexamethasone use. Adverse event (AE) reporting should follow CTCAE v5.0 criteria, with emphasis on differentiating drug-related AEs (e.g., constipation: 14.4% with palonosetron vs. 12.5% with granisetron) from chemotherapy-induced effects (e.g., myelosuppression) .

Q. How can in vitro models elucidate palonosetron’s allosteric modulation of 5-HT₃ receptors?

Radioligand binding assays (e.g., [³H]-palonosetron) and electrophysiological studies in HEK293 cells expressing human 5-HT₃A receptors can quantify receptor occupancy and dissociation rates. Computational docking simulations further predict binding site interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.